Acynonapyr is an insecticide belonging to the class of pyrroles that acts by disrupting the normal function of insect sodium channels. This disrupts the insects nervous system, leading to paralysis and death. Acynonapyr is considered to be selective insecticide, with particular efficacy against sucking insects such as aphids, whiteflies, and psyllids [].
Acynonapyr's primary mode of action involves its interaction with sodium channels in insect nerve cells. Sodium channels are responsible for the transmission of nerve impulses, and acynonapyr disrupts this process by binding to a specific site on the sodium channel []. This binding prevents the sodium channel from opening properly, which in turn prevents the nerve impulse from being transmitted. As a result, the insect becomes paralyzed and dies.
Acynonapyr is also thought to have some repellent and antifeedant properties []. This means that it may deter insects from feeding on treated plants, as well as killing them if they do come into contact with the insecticide.
Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., characterized by its unique cyclic amine skeleton. Its chemical structure is identified as 3-endo-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-9-azabicyclo[3.3.1]nonanyl, with a CAS number of 1332838-17-1. Acynonapyr primarily targets inhibitory glutamate receptors, disrupting neurotransmission in harmful mites, leading to paralysis and ultimately death. This compound is particularly effective against various agricultural pests, including mites that affect fruit trees, vegetables, and tea plants .
While specific synthesis details are proprietary, Acynonapyr is synthesized through a series of organic reactions that involve the formation of its unique bicyclic structure. The synthesis typically includes steps for creating the pyridyloxy moiety and the incorporation of trifluoromethyl groups, crucial for its biological activity. The precise methodologies may vary based on the desired purity and yield but generally follow established organic synthesis protocols .
Acynonapyr is primarily used in agriculture as an acaricide to control mite populations in crops such as fruits, vegetables, and tea plants. Its efficacy against resistant mite strains makes it a valuable tool in integrated pest management strategies. Additionally, its formulation can be adapted into various pesticide products such as wettable powders and emulsions to enhance application versatility .
Studies have demonstrated that Acynonapyr interacts specifically with certain ion channels in target pests, particularly calcium-activated potassium channels. These interactions are crucial for understanding the compound's mechanism of action and its potential effects on non-target species. Further research into its interactions with other pesticides could reveal synergistic effects or potential resistance mechanisms among pest populations .
Acynonapyr shares structural similarities with several other acaricides but stands out due to its specific mechanism targeting glutamate receptors. Below is a comparison with similar compounds:
Compound | Structure Type | Mechanism of Action | Target Pests |
---|---|---|---|
Acynonapyr | Cyclic amine | Inhibitory glutamate receptor | Mites |
Azocyclotin | Organotin | Disrupts cellular membranes | Mites |
Clofentezine | Benzoylurea | Inhibits chitin synthesis | Mites |
Spirotetramat | Tetramic acid derivative | Inhibits lipid biosynthesis | Mites and insects |
Uniqueness: Acynonapyr's unique core structure allows it to specifically target glutamate receptors in mites, offering a distinct mode of action compared to other acaricides that may target different biological pathways or processes.
Environmental Hazard